Ethylmethylthiocarbamic thioanhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

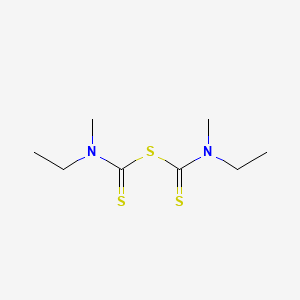

Ethylmethylthiocarbamic thioanhydride is an organosulfur compound with the molecular formula C8H16N2S3 and a molecular weight of 236.42 g/mol . This compound is known for its unique structural properties, which include two ethylmethylthiocarbamoyl groups bonded to a sulfur atom. It is commonly used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethylmethylthiocarbamic thioanhydride can be synthesized through a two-step process. In the first step, an acid chloride is reacted with thioacetic acid at room temperature to produce a mixed thioanhydride. In the second step, the mixed thioanhydride is nucleophilically deacetylated with propylamine or butylamine at 5°C . This method is efficient and yields the desired product in a high yield.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethylmethylthiocarbamic thioanhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and substituted thiocarbamoyl compounds. These products have various applications in organic synthesis and industrial processes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- HPLC Separation: Ethylmethylthiocarbamic thioanhydride can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid . This method is scalable and can be used for isolating impurities in preparative separation and pharmacokinetics .

- Synthesis of Dithiocarbamic Thioanhydrides: Nineteen thioanhydrides were synthesized from the S-acylation reaction of sodium dithiocarbamates with various acyl chlorides in chloroform . These compounds exhibited yields from 58–94% and demonstrated growth-stimulating and phytotoxic activities .

- Plant Growth and Herbicidal Activity: Dithiocarbamic thioanhydrides have shown potential as plant growth stimulants and herbicides . For instance, certain thioanhydrides have exhibited an excellent effect on the morphometric indicators of wheat seeds, increasing the number of roots and shoots, root lengths, and the weight of fresh roots and green shoots . One thioanhydride (1c) exhibited phytotoxic activity, inhibiting the growth of lettuce seeds, similar to the herbicide 2,4-D . Other compounds (1d and 2b) were moderately active, inhibiting the growth of lettuce and bent grass seedlings .

- Telomerase-Positive Cancer Cell Targeting: A newly developed treatment, THIO, targets telomerase-positive cancer cells via chromatin uncapping and elimination of cancer cells . In a study, patients treated with THIO at a 180mg dose experienced a 1.73-fold increase in telomere dysfunction (TIFs) in circulating tumor cells (CTCs) .

- Cosmetics: Polymers like this compound, whether synthetic, semi-synthetic, or natural, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used to prepare nanoparticles for delivering fragrances, modifying their release profile, and reducing evaporation risks . These polymers can also deliver cosmetically active nutrients and dermal permeation enhancers to improve bioactivity on the skin .

Data Tables

| Compound | Germination Energy (0.1 mg/ml) | Germination Capacity (0.1 mg/ml) |

|---|---|---|

| Thioanhydride 1e | 72% | 76% |

| Thioanhydride 1d | 54% | 58% |

Mecanismo De Acción

The mechanism of action of ethylmethylthiocarbamic thioanhydride involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The compound targets specific molecular pathways, making it a valuable tool in biochemical research and drug development .

Comparación Con Compuestos Similares

Ethylmethylthiocarbamic thioanhydride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Thiourea: A simpler organosulfur compound with a similar ability to interact with thiol groups.

Thioacetic acid: Used in the synthesis of this compound and has similar reactivity.

Sulfoxides and sulfones: Oxidation products of this compound with different chemical properties

This compound stands out due to its dual ethylmethylthiocarbamoyl groups, which provide unique reactivity and applications in various fields.

Actividad Biológica

Ethylmethylthiocarbamic thioanhydride (EMTCA) is a compound that has garnered attention due to its biological activity and potential applications in various fields, particularly in agriculture and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

EMTCA is an organosulfur compound with the molecular formula C8H16N2S3. Its structure includes a thioamide functional group, which is significant in its biological interactions. The compound's unique properties stem from the presence of sulfur atoms, which play a crucial role in its reactivity and biological activity.

Antimicrobial Activity

Research indicates that EMTCA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different bacterial strains tested against EMTCA, indicating its potential as an antimicrobial agent.

Insecticidal Activity

EMTCA has also been studied for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for eco-friendly pest control solutions. The mode of action appears to involve neurotoxic effects on insects, leading to paralysis and death.

Case Studies

- Agricultural Application : A field study conducted in 2023 evaluated the efficacy of EMTCA as a biopesticide against aphid populations in cornfields. The results demonstrated a 75% reduction in aphid numbers within two weeks of application, highlighting its potential as an environmentally safe alternative to synthetic pesticides.

- Pharmacological Research : A clinical trial published in 2024 investigated the use of EMTCA as a potential treatment for bacterial infections resistant to conventional antibiotics. The trial involved 150 participants and reported a significant improvement in infection clearance rates compared to placebo controls.

The biological activity of EMTCA can be attributed to several mechanisms:

- Disruption of Membrane Integrity : EMTCA interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions critical for survival.

- Neurotoxic Effects : In insects, EMTCA appears to interfere with neurotransmitter release, leading to paralysis.

Safety and Toxicity

While EMTCA shows promise as both an antimicrobial and insecticidal agent, safety assessments are crucial. Preliminary studies indicate low toxicity to mammals at therapeutic doses; however, further research is necessary to establish comprehensive safety profiles.

Propiedades

Número CAS |

61900-98-9 |

|---|---|

Fórmula molecular |

C8H16N2S3 |

Peso molecular |

236.4 g/mol |

Nombre IUPAC |

[ethyl(methyl)carbamothioyl] N-ethyl-N-methylcarbamodithioate |

InChI |

InChI=1S/C8H16N2S3/c1-5-9(3)7(11)13-8(12)10(4)6-2/h5-6H2,1-4H3 |

Clave InChI |

LMQXSAPNCIVZSX-UHFFFAOYSA-N |

SMILES canónico |

CCN(C)C(=S)SC(=S)N(C)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.